1-(6-Bromobenzo[b]thiophen-2-yl)ethanol
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Overview
Description
1-(6-Bromobenzo[b]thiophen-2-yl)ethanol is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of a bromine atom at the 6th position and an ethanol group at the 2nd position of the benzothiophene ring makes this compound unique. It has a molecular formula of C10H9BrOS and a molecular weight of 257.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromobenzo[b]thiophen-2-yl)ethanol typically involves the bromination of benzo[b]thiophene followed by the introduction of an ethanol group. One common method involves the reaction of benzo[b]thiophene with bromine in the presence of a catalyst to introduce the bromine atom at the 6th position. This is followed by a reaction with ethylene oxide or ethanol in the presence of a base to introduce the ethanol group .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromobenzo[b]thiophen-2-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include nucleophiles such as sodium azide (NaN3) and sodium thiolate (NaSMe).
Major Products Formed
Oxidation: Formation of 1-(6-Bromobenzo[b]thiophen-2-yl)acetaldehyde or 1-(6-Bromobenzo[b]thiophen-2-yl)acetic acid.
Reduction: Formation of 1-(6-Hydroxybenzo[b]thiophen-2-yl)ethanol.
Substitution: Formation of various substituted benzothiophenes depending on the nucleophile used.
Scientific Research Applications
1-(6-Bromobenzo[b]thiophen-2-yl)ethanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(6-Bromobenzo[b]thiophen-2-yl)ethanol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its bromine atom and ethanol group may allow it to interact with enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-(6-Bromo-3-chlorobenzo[b]thiophen-2-yl)ethanone: Similar structure but with a chlorine atom at the 3rd position and a ketone group instead of an ethanol group.
2-(Benzo[b]thieno[2,3-d]thiophen-2-yl)dibenzo[b,d]thiophene: Similar structure but with additional thiophene rings.
Uniqueness
1-(6-Bromobenzo[b]thiophen-2-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9BrOS |
---|---|
Molecular Weight |
257.15 g/mol |
IUPAC Name |
1-(6-bromo-1-benzothiophen-2-yl)ethanol |
InChI |
InChI=1S/C10H9BrOS/c1-6(12)9-4-7-2-3-8(11)5-10(7)13-9/h2-6,12H,1H3 |
InChI Key |
XLVVUFCNVBUAOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(S1)C=C(C=C2)Br)O |
Origin of Product |
United States |
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